molecular formula C11H14N2O B1279453 1-(4-Aminophenyl)piperidin-2-one CAS No. 438056-68-9

1-(4-Aminophenyl)piperidin-2-one

Cat. No.: B1279453
CAS No.: 438056-68-9
M. Wt: 190.24 g/mol
InChI Key: XWDUBOSLSYWJTR-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)piperidin-2-one is an organic compound with the molecular formula C11H14N2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(4-Aminophenyl)piperidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in the inflammatory response . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins . This inhibition can lead to changes in cellular processes such as protein degradation and signal transduction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At high doses, this compound can cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, where the compound exhibits significant biological activity only above a certain concentration.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and reduction . These metabolic reactions can lead to the formation of various metabolites, some of which may have biological activity. The compound can also affect metabolic flux, altering the levels of key metabolites in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize to specific organelles, such as the mitochondria and endoplasmic reticulum . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to these compartments. The activity of this compound can be influenced by its subcellular localization, as it interacts with different biomolecules in various cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Aminophenyl)piperidin-2-one can be synthesized through various methods. One common approach involves the reaction of 4-chloronitrobenzene with piperidine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve heating the mixture under reflux with a suitable reducing agent such as sodium dithionite or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves multi-step processes to ensure high yield and purity. The process may include steps such as nitration, reduction, and cyclization, with careful control of reaction conditions to optimize the efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of substituted piperidin-2-one derivatives .

Scientific Research Applications

1-(4-Aminophenyl)piperidin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs, particularly in the field of neurology and psychiatry.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)piperidin-2-one: Similar structure but with a nitro group instead of an amino group.

    1-(4-Chlorophenyl)piperidin-2-one: Contains a chlorine atom instead of an amino group.

    1-(4-Methoxyphenyl)piperidin-2-one: Features a methoxy group in place of the amino group.

Uniqueness

1-(4-Aminophenyl)piperidin-2-one is unique due to its amino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

1-(4-aminophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDUBOSLSYWJTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466486
Record name 1-(4-aminophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438056-68-9
Record name 1-(4-Aminophenyl)-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438056-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-aminophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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